

Application Notes and Protocols for iso-ADP Ribose in Pull-Down Assays

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Compound of Interest

Compound Name: *iso-ADP ribose*

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These application notes provide a comprehensive guide to utilizing iso-ADP-ribose (iso-ADPr) as a molecular bait in pull-down assays to identify and characterize proteins that are poly-ADP-ribosylated (PARylated) or interact with PAR chains. This technique is pivotal for dissecting signaling pathways regulated by PARylation and for the discovery of novel drug targets.

Introduction

Poly-ADP-ribosylation is a dynamic post-translational modification where poly(ADP-ribose) (PAR) polymers are synthesized on substrate proteins by PAR polymerases (PARPs). This process is crucial in a myriad of cellular functions, including DNA damage repair, transcriptional regulation, and cell death pathways.^[1] The unique structural element within the PAR chain is iso-ADP-ribose (iso-ADPr), which consists of two consecutive ADP-ribosyl units linked by a ribose-ribose glycosidic bond.^{[2][3]}

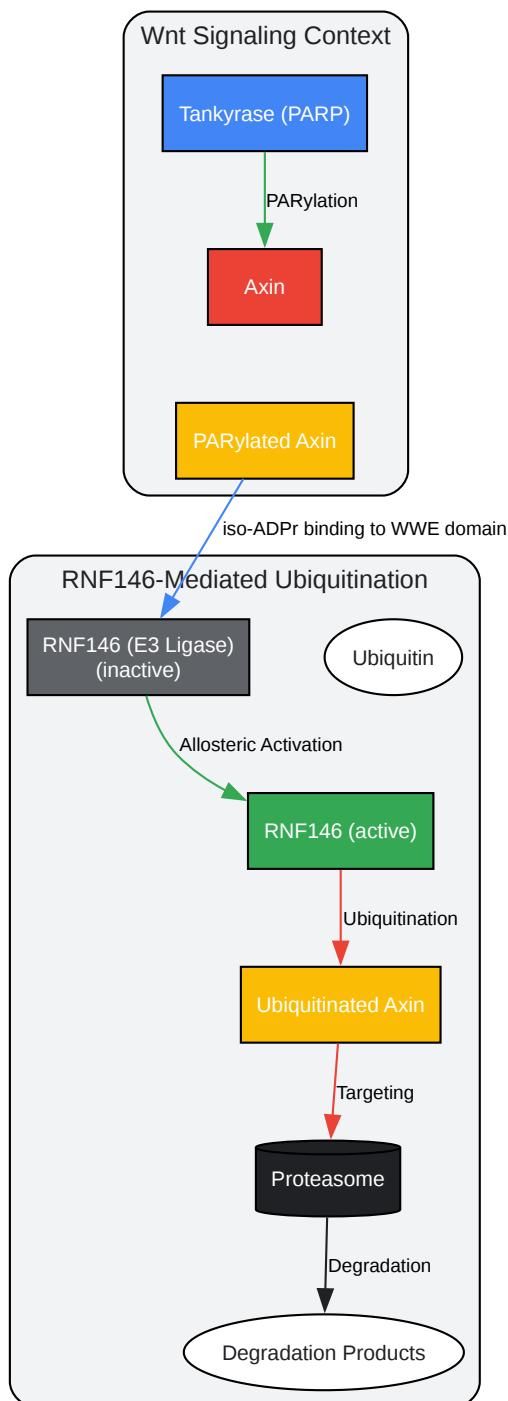
Specific protein modules, known as PAR-binding domains, recognize and decode the PAR signal. Among these, the WWE domain has been shown to specifically bind to the iso-ADPr moiety, distinguishing it from mono(ADP-ribose).^{[3][4][5]} The E3 ubiquitin ligase RNF146 is a well-characterized WWE domain-containing protein where the binding of its WWE domain to iso-ADPr allosterically activates its ligase activity, triggering ubiquitination of PARylated

proteins.[2][6][7] This specific interaction forms the basis of using iso-ADPr as a tool in pull-down assays to isolate and identify PARylated proteins and their interactors.

Signaling Pathway: PAR-Dependent Ubiquitination by RNF146

The binding of iso-ADPr is a critical step in the PAR-dependent ubiquitination signaling pathway, which plays a significant role in cellular processes such as the Wnt signaling pathway. [5][8][9] In this pathway, enzymes like Tankyrase (a PARP) PARylate target proteins such as Axin. The resulting PAR chains on Axin serve as a scaffold for the recruitment of RNF146. The WWE domain of RNF146 recognizes and binds to the iso-ADPr units within the PAR chain. This binding event induces a conformational change in RNF146, activating its E3 ubiquitin ligase function. Activated RNF146 then ubiquitinates the PARylated protein, targeting it for proteasomal degradation.[1][8]

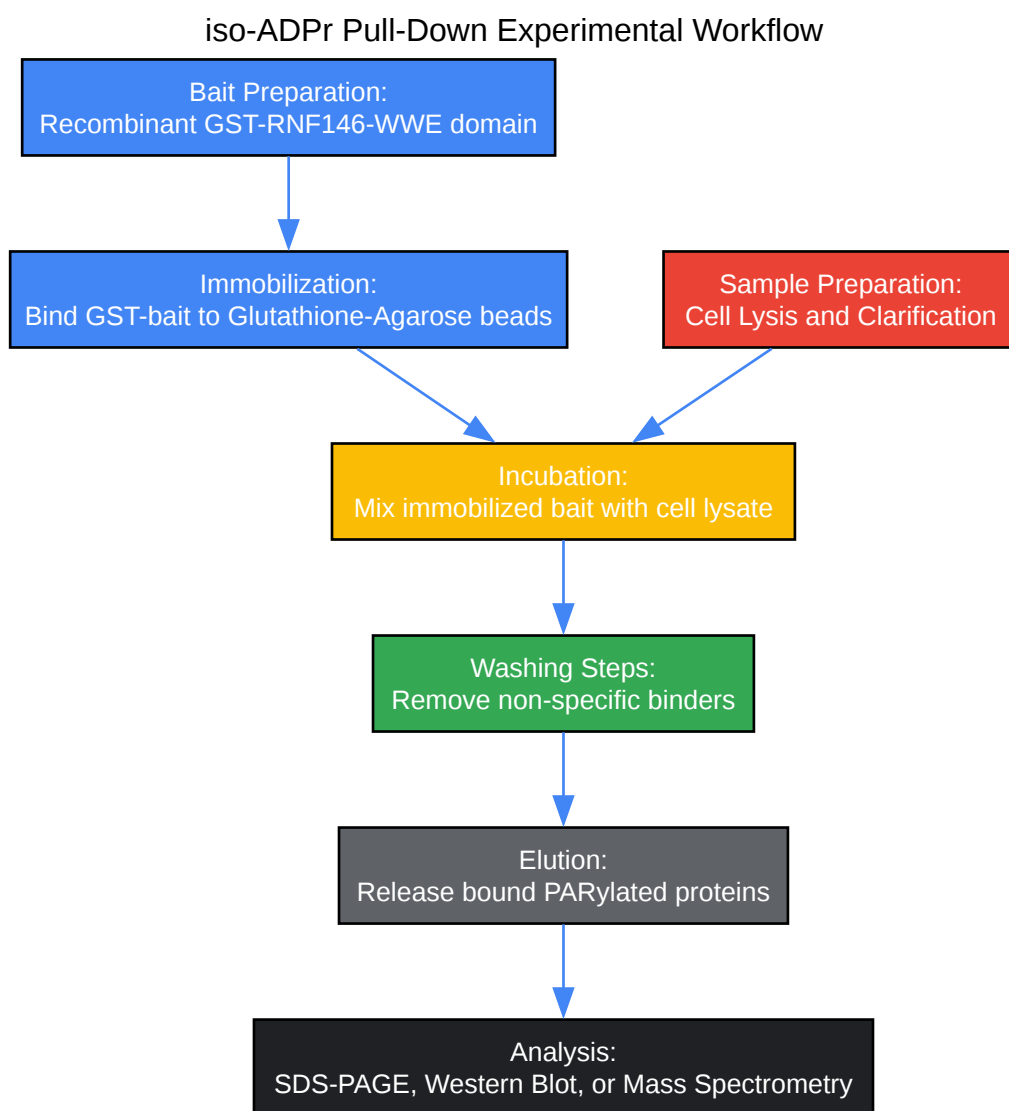
PAR-Dependent Ubiquitination by RNF146

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Caption: RNF146-mediated PAR-dependent ubiquitination pathway.

Experimental Workflow: iso-ADPr-based Pull-Down Assay

A common strategy for iso-ADPr-based pull-down assays involves using a recombinant, tagged protein containing a PAR-binding domain, such as the WWE domain of RNF146, as "bait" to capture PARylated proteins from cell lysates. The captured proteins are then identified and quantified, typically by mass spectrometry.



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Caption: Workflow for pull-down of PARylated proteins.

Protocols

Protocol 1: Preparation of Cell Lysate

This protocol is designed to lyse cells while preserving protein-protein interactions and post-translational modifications.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.
- Cell scraper
- Microcentrifuge

Procedure:

- Culture cells to the desired confluency. For experiments involving the induction of PARylation, treat cells with a DNA damaging agent (e.g., H₂O₂) prior to harvesting.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold Lysis Buffer to the cells.
- Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube. The lysate is now ready for the pull-down assay.

Protocol 2: Pull-Down Assay using GST-tagged RNF146 WWE Domain

This protocol describes the capture of PARylated proteins from cell lysate using a GST-tagged RNF146 WWE domain immobilized on glutathione-agarose beads.

Materials:

- Recombinant GST-tagged RNF146 WWE domain
- Glutathione-Agarose beads
- Clarified cell lysate (from Protocol 1)
- Wash Buffer: 20 mM Tris-HCl (pH 7.5), 250 mM NaCl.[\[4\]](#)
- Elution Buffer: For mass spectrometry, use a denaturing buffer such as 2X SDS-PAGE sample buffer. For functional assays, a non-denaturing buffer like 10 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) can be used.
- Microcentrifuge tubes

Procedure:

- Bait Immobilization: a. Resuspend the glutathione-agarose beads and transfer an appropriate amount of slurry to a microcentrifuge tube. b. Wash the beads twice with ice-cold Wash Buffer. c. Add the purified GST-RNF146 WWE domain to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding. d. Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with Wash Buffer to remove unbound bait protein.
- Protein Capture: a. Add the clarified cell lysate to the beads with the immobilized bait protein. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

- Elution: a. After the final wash, remove all supernatant. b. Add Elution Buffer to the beads and incubate according to the buffer requirements (e.g., 5-10 minutes at room temperature for glutathione elution, or 5 minutes at 95°C for SDS-PAGE sample buffer). c. Pellet the beads and collect the supernatant containing the eluted proteins.
- Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against specific proteins of interest. b. For comprehensive identification of interacting proteins, proceed with analysis by mass spectrometry.

Data Presentation

Quantitative data from pull-down assays coupled with mass spectrometry can reveal changes in the PARsylome under different cellular conditions. The following table is a representative example of how such data can be presented.

Protein ID (Gene Name)	Description	Fold Change (Treated/Contr ol)	p-value	Function in PAR Signaling
P09972 (PARP1)	Poly(ADP-ribose) polymerase 1	5.2	<0.01	PARP enzyme, auto-PARylated
Q9Y235 (AXIN1)	Axin-1	4.5	<0.01	Scaffold protein, substrate for PARylation
Q96PU5 (RNF146)	E3 ubiquitin- protein ligase RNF146	3.8	<0.01	PAR-binding E3 ligase
P04637 (TP53)	Cellular tumor antigen p53	2.9	<0.05	Transcription factor, regulated by PARylation
P62993 (HIST1H2BK)	Histone H2B type 1-K	3.1	<0.05	Chromatin component, PARylation target

Table 1: Representative quantitative proteomics data from an iso-ADPr pull-down assay. The table shows hypothetical data for proteins enriched from cells treated with a DNA damaging agent compared to untreated control cells. Fold change indicates the relative abundance of the protein in the pull-down from treated versus control cells.

Concluding Remarks

The use of iso-ADP-ribose as a target for pull-down assays, particularly through the specific interaction with the RNF146 WWE domain, is a powerful technique for the enrichment and identification of PARylated proteins. These methods are essential for advancing our understanding of the complex roles of PARylation in cellular signaling and for the development of novel therapeutics targeting these pathways.

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